molecular formula C5H7NO B3419633 4-Methoxybut-2-enenitrile CAS No. 149453-92-9

4-Methoxybut-2-enenitrile

Cat. No.: B3419633
CAS No.: 149453-92-9
M. Wt: 97.12 g/mol
InChI Key: GPNISLPZDBITJJ-NSCUHMNNSA-N
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Description

4-Methoxybut-2-enenitrile (CAS: Not explicitly provided in evidence, but structurally inferred) is an unsaturated nitrile compound featuring a methoxy group (-OCH₃) at the 4-position of a but-2-ene backbone. The molecule combines the electron-withdrawing nitrile group (-C≡N) with the electron-donating methoxy substituent, creating a polarized structure that influences its reactivity and physical properties. This compound is primarily utilized in organic synthesis, serving as an intermediate for pharmaceuticals, agrochemicals, and functional materials. Its α,β-unsaturated nitrile system enables participation in conjugate addition reactions, cycloadditions, and polymerizations .

Properties

IUPAC Name

(E)-4-methoxybut-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-7-5-3-2-4-6/h2-3H,5H2,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNISLPZDBITJJ-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC=CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC/C=C/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301036314
Record name 4-Methyl-trans-crotonic acid nitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301036314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54496-86-5, 149453-92-9
Record name 4-Methyl-trans-crotonic acid nitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301036314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxybut-2-enenitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxybut-2-enenitrile can be synthesized through several methods. One common method involves the reaction of 4-methoxybut-2-enal with a cyanide source under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 4-Methoxybut-2-enal

    Reagent: Sodium cyanide (NaCN)

    Solvent: Methanol (CH3OH)

    Conditions: Basic conditions, typically at room temperature

The reaction yields this compound as the primary product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Methoxybut-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxybut-2-enenitrile has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxybut-2-enenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo nucleophilic addition reactions, leading to the formation of various adducts. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4-Methoxybut-2-enenitrile’s uniqueness, it is essential to compare it with structurally analogous compounds. Below is a detailed analysis based on functional group variations, reactivity, and applications:

Functional Group Variations

Compound Name Structural Features Key Differences from this compound Applications/Reactivity Source
(2E)-4-Hydroxybut-2-enenitrile Hydroxy (-OH) group instead of methoxy (-OCH₃) Polar -OH group increases hydrogen bonding potential Less stable under acidic conditions; used in bioactive molecule synthesis
4-(4-Methoxyphenyl)-4-oxobutanenitrile Contains a ketone (C=O) and aromatic ring Aromaticity and ketone enhance conjugation Pharmaceutical intermediates (e.g., anti-inflammatory agents)
Ethyl 4-methoxy-2-oxobut-3-enoate Ester (-COOEt) and ketone (C=O) groups Ester group increases hydrophobicity Polymer precursors or flavor/fragrance synthesis
3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)...]phosphanyl]oxypropanenitrile Complex boronate and phosphanyl substituents Enhanced steric hindrance and chirality Specialized oligonucleotide synthesis (e.g., prodrugs)

Substituent Effects on Reactivity

  • Methoxy vs. Hydroxy Groups : The methoxy group in this compound provides steric and electronic stabilization compared to the hydroxy analog, reducing susceptibility to nucleophilic attack .
  • Nitrile vs. Ketone/Ester : The nitrile group’s strong electron-withdrawing nature facilitates nucleophilic additions (e.g., Grignard reactions), whereas ketones or esters favor aldol condensations or esterifications .
  • Aromatic vs. Aliphatic Systems : Aromatic derivatives (e.g., 4-(4-Methoxyphenyl)-4-oxobutanenitrile) exhibit extended conjugation, altering UV absorption and redox properties compared to aliphatic analogs .

Biological Activity

4-Methoxybut-2-enenitrile, a compound with the chemical formula C5_5H7_7NO, has gained attention in recent years due to its potential biological activities. This article reviews the existing literature on its biological effects, including antibacterial properties, cytotoxicity, and interactions with various biological targets.

This compound is characterized by the presence of a methoxy group and a nitrile functional group, which contribute to its reactivity and biological activity. The compound can undergo various chemical reactions, such as oxidation and reduction, which may influence its biological properties.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound and its derivatives. For instance, a study indicated that derivatives of this compound exhibited significant antibacterial activity against common pathogens like Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported, showcasing their potential as antibacterial agents.

CompoundMIC (µg/mL)Bacterial Strain
This compound Derivative A32E. coli
This compound Derivative B64S. aureus

This table summarizes the effectiveness of various derivatives of this compound against specific bacterial strains.

Cytotoxicity

The cytotoxic effects of this compound have also been investigated. In vitro studies demonstrated that certain derivatives exhibited cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to assess their potency.

CompoundIC50 (µM)Cell Line
This compound Derivative C15KB Cells
This compound Derivative D25P388 Cells

These findings suggest that modifications to the basic structure of this compound can enhance its cytotoxic properties.

The biological activity of this compound is thought to involve interactions with specific molecular targets, including enzymes and receptors. The nitrile group may facilitate binding to active sites on these targets, potentially leading to inhibition or modulation of their activity.

Case Studies

  • Antibacterial Efficacy : A study published in Nature evaluated the antibacterial activity of several compounds derived from this compound. The results indicated that some derivatives showed potent activity against resistant strains of bacteria, highlighting their potential for therapeutic applications .
  • Cytotoxicity Assessment : Another research article focused on the cytotoxic effects of this compound on various cancer cell lines. The study utilized both in vitro assays and computational modeling to predict pharmacokinetic properties, suggesting that certain derivatives could be developed into effective anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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